molecular formula C6H4F2N2O B13203169 2-(Difluoromethyl)pyrimidine-5-carbaldehyde

2-(Difluoromethyl)pyrimidine-5-carbaldehyde

Cat. No.: B13203169
M. Wt: 158.11 g/mol
InChI Key: PNHVEBNWBBVYPB-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)pyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C6H4F2N2O and a molecular weight of 158.11 g/mol . It is a pyrimidine derivative, characterized by the presence of a difluoromethyl group at the 2-position and an aldehyde group at the 5-position of the pyrimidine ring. This compound is primarily used in research and development, particularly in the fields of organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a suitable pyrimidine precursor with difluoromethylating agents under controlled conditions

Industrial Production Methods

Industrial production of 2-(Difluoromethyl)pyrimidine-5-carbaldehyde may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Difluoromethyl)pyrimidine-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The difluoromethyl group and the aldehyde group can participate in various chemical reactions, leading to the formation of active intermediates that interact with biological targets. These interactions can modulate biological pathways and result in specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Difluoromethyl)pyrimidine-5-carbaldehyde is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles .

Properties

Molecular Formula

C6H4F2N2O

Molecular Weight

158.11 g/mol

IUPAC Name

2-(difluoromethyl)pyrimidine-5-carbaldehyde

InChI

InChI=1S/C6H4F2N2O/c7-5(8)6-9-1-4(3-11)2-10-6/h1-3,5H

InChI Key

PNHVEBNWBBVYPB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)C(F)F)C=O

Origin of Product

United States

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